1-(2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
Description
1-(2-(4-((1H-Pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione core linked to a piperidine moiety via a 2-oxoethyl chain, with a pyrazole-methyl substituent at the piperidine’s 4-position. The pyrrolidine-2,5-dione (succinimide) group is known for its electron-withdrawing properties, which may enhance metabolic stability, while the piperidine and pyrazole groups could modulate lipophilicity and binding interactions .
Properties
IUPAC Name |
1-[2-oxo-2-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c20-13-2-3-14(21)19(13)11-15(22)17-8-4-12(5-9-17)10-18-7-1-6-16-18/h1,6-7,12H,2-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVFQOIQTSHFMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyrrolidine ring fused with a pyrazole moiety and a piperidine substituent, which is critical for its biological activity. The structural formula can be represented as:
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine and pyrazole exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.
Case Study:
A study evaluated the cytotoxic effects of related pyrazole derivatives on Jurkat T cells and A431 epidermoid carcinoma cells. The IC50 values were found to be less than that of doxorubicin, indicating a promising anticancer potential .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | Jurkat | 0.25 |
| Pyrazole Derivative | Jurkat | 0.15 |
| Pyrazole Derivative | A431 | 0.20 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Pyrrolidine derivatives have demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
Research Findings:
In vitro assays showed that the compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Anticonvulsant Activity
The anticonvulsant properties of similar compounds have been explored, with some derivatives showing effective protection in seizure models.
Case Study:
A derivative with a similar structure was tested in electroshock seizure tests, demonstrating protective effects at doses significantly lower than standard anticonvulsants .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Bcl-2 Inhibition: The compound has shown potential in inhibiting Bcl-2 proteins, which are crucial in regulating apoptosis. This inhibition can lead to increased apoptosis in cancer cells.
- Enzyme Inhibition: The presence of the pyrazole ring may facilitate interactions with various enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound is structurally related to intermediates such as 1-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)pyrrolidine-2,5-dione (CAS 1247133-22-7), which shares the pyrrolidine-2,5-dione core but differs in substituents and linker chemistry (Table 1) .
Table 1: Structural Comparison
| Feature | Target Compound | CAS 1247133-22-7 |
|---|---|---|
| Pyrazole Substituent | (1H-Pyrazol-1-yl)methyl | 4-Amino-1H-pyrazol-1-yl |
| Linker | 2-oxoethyl with piperidin-1-yl | Ethyl chain |
| Piperidine Presence | Yes | No |
Implications:
- The piperidine ring in the target compound increases molecular complexity and may enhance lipophilicity (predicted logP ~2.5 vs. ~1.8 for CAS 1247133-22-7).
- The pyrazole-methyl group in the target compound may reduce polarity compared to the amino-substituted pyrazole in CAS 1247133-22-7, affecting solubility and membrane permeability .
Physicochemical and Functional Properties
Table 2: Hypothetical Property Comparison
| Property | Target Compound | CAS 1247133-22-7 |
|---|---|---|
| logP | ~2.5 (moderate lipophilicity) | ~1.8 (lower lipophilicity) |
| Water Solubility | Low (due to piperidine) | Moderate (amino group) |
| Metabolic Stability | High (succinimide core) | Moderate |
Key Observations:
- The succinimide core in both compounds confers rigidity and metabolic resistance, a trait leveraged in kinase inhibitors and anticonvulsants.
- The amino group in CAS 1247133-22-7 may enhance solubility but could also increase susceptibility to oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
